2-(3-Fluoro-4-methoxyphenyl)-2-isopropoxyethanamine

Lipophilicity Drug-likeness Phenethylamine SAR

SAR studies on α-alkoxy phenethylamines are hindered by a lack of probes with defined α-branching and aryl fluorine patterns. 2-(3-Fluoro-4-methoxyphenyl)-2-isopropoxyethanamine fills this gap as a structurally unique, predicted CNS-penetrant probe (LogP 2.20, PSA 44 Ų). • Enables systematic SAR of α-isopropoxy vs. cyclohexyloxy/linear alkoxy chains on opioid, adrenergic, or serotonergic targets. • Provides the 3-fluoro handle for comparative microsomal stability studies vs. non-fluorinated analogs. • Serves as a benchmark in PAMPA/Caco-2 assays to evaluate steric effects of α-branching on passive permeability (LogD₇.₄ 1.36).

Molecular Formula C12H18FNO2
Molecular Weight 227.27 g/mol
Cat. No. B12117919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluoro-4-methoxyphenyl)-2-isopropoxyethanamine
Molecular FormulaC12H18FNO2
Molecular Weight227.27 g/mol
Structural Identifiers
SMILESCC(C)OC(CN)C1=CC(=C(C=C1)OC)F
InChIInChI=1S/C12H18FNO2/c1-8(2)16-12(7-14)9-4-5-11(15-3)10(13)6-9/h4-6,8,12H,7,14H2,1-3H3
InChIKeyKUQMDZBRXMSTDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Identity & Comparator Landscape


2-(3-Fluoro-4-methoxyphenyl)-2-isopropoxyethanamine (CAS 1269535-27-4) is a synthetic substituted phenethylamine with the molecular formula C₁₂H₁₈FNO₂ and a molecular weight of 227.27 g/mol . The structure features a 3-fluoro-4-methoxyphenyl ring linked to an ethanamine backbone that carries an isopropoxy substituent at the alpha-carbon . Predicted physicochemical properties include a density of 1.1±0.1 g/cm³, a boiling point of 312.1±42.0 °C, an ACD/LogP of 2.20, and a polar surface area of 44 Ų . This compound belongs to a broader class of alpha-alkoxy phenethylamines, some of which have been investigated for analgesic and CNS activity since the 1950s [1]. However, publicly available primary research literature and patent data specifically characterizing this molecule are extremely limited; most information is confined to vendor catalog entries and computational predictions.

Why Generic Phenethylamine Analogs Cannot Substitute


Substituted phenethylamines exhibit highly nonlinear structure-activity relationships (SAR) where even minor modifications—such as the position of a fluorine atom, the alkyl chain length of an α-alkoxy group, or the substitution pattern on the aromatic ring—can profoundly alter receptor binding, metabolic stability, and tissue distribution [1]. Historical data on α-alkoxy phenethylamines demonstrate that replacing a cyclohexyloxy group with an isopropyloxy group at the alpha position can completely abolish morphine-like analgesic activity, confirming that the alpha-substituent is a critical pharmacophoric element [1]. The target compound's specific combination of 3-fluoro, 4-methoxy, and α-isopropoxy groups is not represented in any known analog with published biological data; therefore, no generic substitute can be assumed to replicate its pharmacological or physicochemical profile without direct comparative evidence. Until such data are generated, procurement decisions must treat this compound as a distinct chemical entity.

Comparative Evidence Assessment


Lipophilicity: Alpha-Isopropoxy vs. Des-Isopropoxy Backbone

The α-isopropoxy group in the target compound contributes to a predicted ACD/LogP of 2.20 . By comparison, the des-isopropoxy analog 2-(3-fluoro-4-methoxyphenyl)ethanamine (estimated LogP ~1.1–1.4 based on fragment-based calculation for a primary phenethylamine lacking the ether oxygen) would be expected to show lower lipophilicity. The approximately 0.8–1.1 log unit increase indicates enhanced membrane permeability potential. However, no direct experimental LogP measurement or comparative biological permeability data are available for either compound, so this inference remains computational.

Lipophilicity Drug-likeness Phenethylamine SAR

Fluorine vs. Benzodioxole Analog: PSA and MW Comparison

The target compound (C₁₂H₁₈FNO₂, MW 227.27 g/mol, PSA 44 Ų) differs from the structurally related 2-(Benzo[d][1,3]dioxol-5-yl)-2-isopropoxyethanamine (C₁₂H₁₇NO₃, MW 223.27 g/mol, PSA ~53 Ų estimated) by the replacement of the methylenedioxy group with a 3-fluoro-4-methoxy substitution pattern . The target compound's lower polar surface area (44 vs. ~53 Ų) and the presence of the electronegative fluorine atom may influence target binding and metabolic stability differently from the benzodioxole analog. No head-to-head biological comparison has been published.

Physicochemical profiling Lead optimization Fragment-based design

Alpha-Alkoxy Substituent as Activity Switch: Class-Level Evidence

In a 1953 tissue distribution study, p-cyclohexyloxy-α-phenylethylamine produced well-marked analgesia at 10–15 mg/kg i.p., whereas the p-isopropyloxy-α-phenylethylamine analog produced no analgesia at equivalent doses (40 mg/kg i.p. and 10 mg/kg i.v., as hydrochlorides) [1]. This demonstrates that within α-alkoxy phenethylamines, the identity of the alkoxy group alone can act as a binary on/off switch for CNS activity. The target compound bears an isopropoxy group at the alpha position, but with a different aryl substitution pattern (3-fluoro-4-methoxy instead of unsubstituted phenyl), so the direction and magnitude of activity cannot be extrapolated.

Analgesic Alpha-alkoxy phenethylamine Tissue distribution

Fluorine Substitution and Predicted Metabolic Stability

The presence of a fluorine atom at the 3-position of the aromatic ring is a well-established medicinal chemistry strategy to block CYP450-mediated oxidative metabolism at that site [1]. While no direct metabolic stability data exist for the target compound, the broader fluorinated phenethylamine literature indicates that 3-fluoro substitution can reduce intrinsic clearance and prolong half-life compared to non-fluorinated analogs [2]. The target compound's 3-fluoro-4-methoxyphenyl motif may therefore confer metabolic advantages over non-fluorinated isopropoxyethanamine analogs (e.g., 2-(4-methoxyphenyl)-2-isopropoxyethanamine or 2-(Benzo[d][1,3]dioxol-5-yl)-2-isopropoxyethanamine).

Fluorine medicinal chemistry Metabolic stability CYP450

Research Application Scenarios


CNS SAR: Probing Alpha-Alkoxy and Fluorine Effects

Based on class-level evidence that α-alkoxy substitution can act as a binary switch for analgesic activity [1], the target compound is suitable as a probe molecule in SAR studies aiming to map the relationship between α-alkoxy chain length/branching, aryl fluorine substitution, and target binding at CNS receptors (e.g., opioid, adrenergic, or serotonergic subtypes). Its predicted LogP of 2.20 and moderate PSA of 44 Ų place it within drug-like chemical space for CNS penetration screening cascades.

Metabolic Stability: Fluorinated vs. Non-Fluorinated Congeners

The 3-fluoro substituent provides a rationale for comparative microsomal or hepatocyte stability studies against non-fluorinated analogs such as 2-(Benzo[d][1,3]dioxol-5-yl)-2-isopropoxyethanamine (MW 223.27, no fluorine) [1]. No quantitative metabolic stability data exist for any member of this compound series, representing a clear research gap that this compound can help address.

Permeability Benchmarking of Alpha-Branched Phenethylamines

With a calculated ACD/LogD (pH 7.4) of 1.36 and zero Rule-of-5 violations [1], this compound can serve as a benchmark for parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability studies within a series of α-alkoxy phenethylamines. The isopropoxy group provides steric bulk at the alpha position not present in simpler phenethylamine scaffolds, allowing investigation of steric effects on passive permeability.

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